molecular formula C13H10N2Se B14302253 2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine CAS No. 111931-85-2

2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine

Cat. No.: B14302253
CAS No.: 111931-85-2
M. Wt: 273.20 g/mol
InChI Key: FRAFXWURMNHEKR-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine is a selenium-containing heterocyclic compound. Selenium, an element with similar characteristics to oxygen and sulfur, is known for its unique reactivity and biological significance.

Chemical Reactions Analysis

2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include orthoesters, carbon disulfide, and pyridine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Dimroth rearrangement can lead to the formation of selenazolotriazolopyrimidines .

Comparison with Similar Compounds

2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine can be compared to other selenium-containing heterocycles, such as selenazofurin and amselamine . These compounds share similar structural features but differ in their biological activities and applications. For instance, selenazofurin is a known antiviral agent, while amselamine is a selective histamine H2-agonist . The unique reactivity and biological properties of this compound make it a valuable compound for further research and development.

Properties

CAS No.

111931-85-2

Molecular Formula

C13H10N2Se

Molecular Weight

273.20 g/mol

IUPAC Name

2-(4-methylphenyl)-[1,3]selenazolo[5,4-b]pyridine

InChI

InChI=1S/C13H10N2Se/c1-9-4-6-10(7-5-9)12-15-11-3-2-8-14-13(11)16-12/h2-8H,1H3

InChI Key

FRAFXWURMNHEKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C([Se]2)N=CC=C3

Origin of Product

United States

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